molecular formula C11H20N4O B1492167 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol CAS No. 2098010-71-8

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol

Cat. No.: B1492167
CAS No.: 2098010-71-8
M. Wt: 224.3 g/mol
InChI Key: SDWFOMVTXPXNMJ-UHFFFAOYSA-N
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Description

The compound “6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol” is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 g/mol . It is used for pharmaceutical testing .

Scientific Research Applications

Herbicide Development

  • Pyridazinone compounds, including derivatives similar to 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol, have been found to inhibit photosynthesis in plants, contributing to their phytotoxicity. This property makes them potential candidates for herbicide development (Hilton et al., 1969).

Pharmaceutical Research

  • Compounds structurally related to this compound have been synthesized and studied for their potential in treating cardiovascular diseases. Some derivatives exhibit combined vasodilator and beta-adrenergic antagonist properties, which could be beneficial in hypertension management (Slater et al., 1988).
  • In the field of oncology, certain pyridazinone derivatives have been synthesized and evaluated for their antitumor activities. These compounds may act as mitotic inhibitors and could offer new avenues in cancer treatment (Temple et al., 1987).

Molecular Biology

  • Pyridazinone derivatives have been explored for their role in enhancing the cellular uptake of Py–Im hairpin polyamides. These polyamides are DNA-binding oligomers that can disrupt protein-DNA interactions, potentially useful in gene expression modulation (Meier et al., 2012).

Antimicrobial Activity

  • Research on pyridazinone derivatives has also indicated their potential as antimicrobial agents. The exploration of these compounds could lead to the development of new antibacterial and antifungal medications (Bhuiyan et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target biomolecules, thereby modulating their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been shown to maintain its stability under specific conditions, ensuring consistent results in experiments. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have indicated that the compound can have lasting effects on cellular function, with some changes persisting even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain cellular functions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in energy production, biosynthesis, and degradation processes, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its concentration in specific regions can modulate the activity of target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. For instance, localization to the nucleus can enhance its impact on gene expression, while localization to the mitochondria can influence energy production and apoptosis .

Properties

IUPAC Name

3-[3-(diethylamino)propylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWFOMVTXPXNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.